molecular formula C13H9ClF3NO3S B14852548 6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14852548
M. Wt: 351.73 g/mol
InChI Key: QYBKRXRPSOHUNY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C13H10ClF3NO3S It is a derivative of pyridine, characterized by the presence of a benzyloxy group at the 6th position, a trifluoromethyl group at the 4th position, and a sulfonyl chloride group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy and trifluoromethyl groups. The final step involves the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, or dimethylformamide are commonly used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed through coupling reactions with various partners.

Scientific Research Applications

6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)pyridine-2-sulfonyl chloride
  • Pyridine-2-sulfonyl fluoride
  • 5-Chloro-pyridine-2-sulfonyl chloride

Uniqueness

6-(Benzyloxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

6-phenylmethoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClF3NO3S/c14-22(19,20)12-7-10(13(15,16)17)6-11(18-12)21-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QYBKRXRPSOHUNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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